

Angenomalin dosage and administration guidelines for research

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Compound of Interest		
Compound Name:	Angenomalin	
Cat. No.:	B15594359	Get Quote

Application Notes and Protocols: Angenomalin

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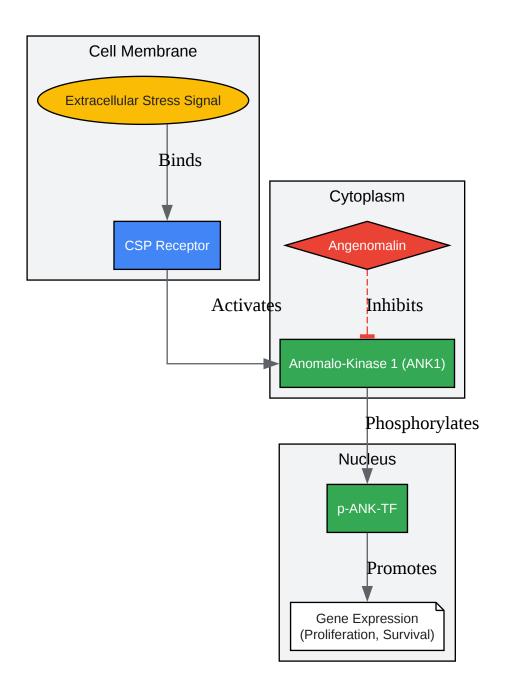
Introduction

Angenomalin is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Anomalo-Kinase 1 (ANK1). ANK1 is a critical downstream effector in the Cellular Stress and Proliferation (CSP) pathway, which has been implicated in various models of oncogenesis. By inhibiting the kinase activity of ANK1, Angenomalin effectively blocks the phosphorylation of its downstream target, the transcription factor ANK-TF, leading to cell cycle arrest and apoptosis in tumor cells with an overactive CSP pathway. These notes provide guidelines for the use of Angenomalin in in vitro and in vivo research settings.

Mechanism of Action and Signaling Pathway

Angenomalin competitively binds to the ATP-binding pocket of ANK1, preventing the phosphorylation of ANK-TF. The inhibition of this signaling cascade leads to a reduction in the expression of proliferation-associated genes.





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Figure 1: Angenomalin inhibits the CSP signaling pathway.

Quantitative Data In Vitro Potency of Angenomalin

The following table summarizes the half-maximal inhibitory concentration (IC50) of **Angenomalin** in various cancer cell lines after 72 hours of continuous exposure.



Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon Carcinoma	15.2
A549	Lung Carcinoma	28.7
MCF7	Breast Adenocarcinoma	45.1
U-87 MG	Glioblastoma	18.9
HEK293	Normal Human Kidney	> 10,000

Recommended In Vivo Dosage

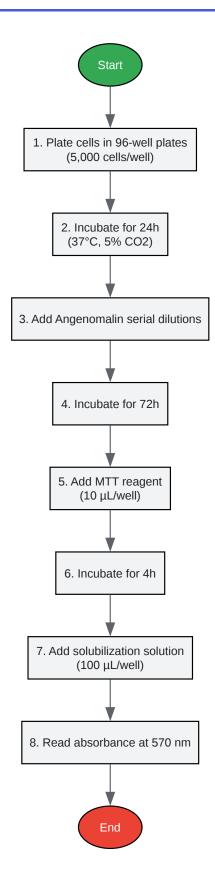
The following dosages are recommended for preclinical studies in immunodeficient mice bearing subcutaneous xenografts.

Administration Route	Vehicle	Recommended Dose Range	Dosing Frequency
Oral (p.o.)	0.5% Methylcellulose	10 - 30 mg/kg	Once daily (QD)
Intraperitoneal (i.p.)	10% DMSO, 40% PEG300, 50% Saline	5 - 15 mg/kg	Once daily (QD)

Experimental Protocols Protocol: In Vitro Cell Proliferation Assay (MTT)

This protocol describes the determination of **Angenomalin**'s effect on cancer cell proliferation using a standard MTT assay.





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Figure 2: Workflow for the MTT cell proliferation assay.



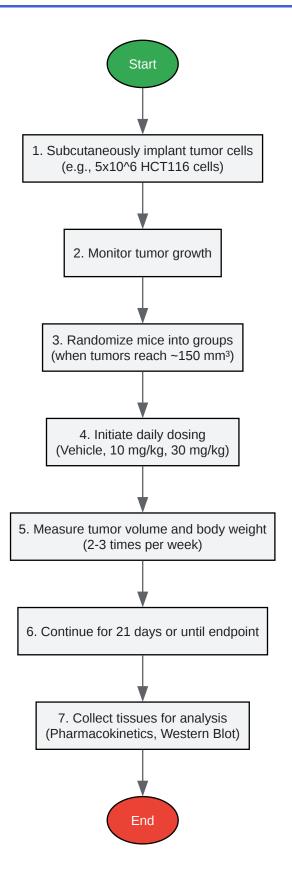
Methodology:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of complete growth medium.
- Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified incubator.
- Compound Addition: Prepare a 2-fold serial dilution of Angenomalin in growth medium.
 Remove the old medium from the wells and add 100 μL of the diluted compound. Include vehicle-only wells as a negative control.
- Drug Incubation: Incubate the plate for 72 hours.
- MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Formazan Formation: Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate
 IC50 values using a non-linear regression curve fit.

Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of **Angenomalin** in a subcutaneous mouse xenograft model.





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Figure 3: Workflow for an in vivo xenograft efficacy study.



Methodology:

- Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 μL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
- Dosing: Begin daily administration of **Angenomalin** (e.g., via oral gavage) at the desired doses. The vehicle group should receive the vehicle solution on the same schedule.
- Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity, respectively.
- Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
- Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis, such as pharmacokinetics or target modulation via Western blot.
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